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p-Hydroxybenzalacetone - 3160-35-8

p-Hydroxybenzalacetone

Catalog Number: EVT-316128
CAS Number: 3160-35-8
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

p-Hydroxybenzalacetone, also known as 4-hydroxybenzylideneacetone or 4-(4-Hydroxyphenyl)but-3-en-2-one, is a natural organic compound found in various plant species. It serves as a key intermediate in the biosynthesis of raspberry ketone, the characteristic aroma compound of raspberries (Rubus idaeus L.) [, ]. Additionally, it has been identified in the fungus Beauveria bassiana, where it participates in the biodegradation pathway of raspberry ketone [].

p-Hydroxybenzalacetone belongs to the class of compounds known as chalcones, which are characterized by their open-chain flavonoid structure. These compounds exhibit a range of biological activities, including antifungal properties. For instance, p-hydroxybenzalacetone has been shown to inhibit the mycelial growth of Phytophthora fragariae var rubi, a pathogen affecting raspberries [].

4-Coumaroyl-Coenzyme A

Relevance: 4-Coumaroyl-Coenzyme A is a direct precursor in the biosynthesis of p-Hydroxybenzalacetone. Benzalacetone synthase, the enzyme responsible for p-Hydroxybenzalacetone synthesis, catalyzes the condensation of 4-Coumaroyl-Coenzyme A with malonyl-CoA [, ]. This shared biosynthetic origin underscores their close relationship.

Malonyl-Coenzyme A

Relevance: Malonyl-Coenzyme A acts as the second substrate for benzalacetone synthase in the biosynthesis of p-Hydroxybenzalacetone [, ]. The enzyme facilitates the decarboxylative condensation of malonyl-CoA with 4-coumaroyl-CoA, highlighting their direct involvement in p-Hydroxybenzalacetone formation.

p-Hydroxyphenylbut-3-ene-2-one (p-Hydroxybenzalacetone)

Compound Description: p-Hydroxyphenylbut-3-ene-2-one, also known as p-hydroxybenzalacetone, is a key flavor compound found in raspberries and contributes to their characteristic aroma. It exhibits antifungal activity, inhibiting the growth of certain plant pathogens like Phytophthora fragariae var rubi [].

Raspberry Ketone (4-(4’-Hydroxyphenyl)butan-2-one)

Compound Description: Raspberry Ketone, the primary aroma compound in raspberries, is produced from p-Hydroxybenzalacetone through a reduction reaction catalyzed by benzalacetone reductase []. This compound is widely used as a flavoring agent in the food industry.

Relevance: Raspberry ketone is a direct product of p-Hydroxybenzalacetone reduction in the raspberry ketone biosynthetic pathway []. Understanding the relationship between these compounds is crucial for enhancing raspberry aroma production.

4-(4’-Hydroxyphenyl)butan-2-ol

Compound Description: 4-(4’-Hydroxyphenyl)butan-2-ol exists in both S and R,S forms and is involved in the biodegradation pathway of raspberry ketone. In the fungus Beauveria bassiana, it is metabolized to tyrosol via a pathway that likely involves raspberry ketone as an intermediate [].

Relevance: This compound is related to p-Hydroxybenzalacetone through its role in the raspberry ketone metabolic pathway []. It highlights the interconnectedness of these compounds and their potential for biotransformation.

Tyrosol (2-(4’-Hydroxyphenyl)ethanol)

Relevance: Tyrosol is the final product of raspberry ketone degradation in Beauveria bassiana []. This metabolic link suggests a potential connection between p-Hydroxybenzalacetone degradation and the production of tyrosol.

Naringenin

Relevance: Naringenin is produced by a bifunctional type III polyketide synthase (PKS) that also synthesizes p-Hydroxybenzalacetone [, ]. This dual activity highlights the enzyme's ability to produce structurally diverse compounds and the potential for cross-talk between phenylpropanoid and flavonoid pathways.

Feruloyl-CoA

Relevance: Similar to 4-Coumaroyl-Coenzyme A, Feruloyl-CoA can be utilized as a substrate by some enzymes involved in p-Hydroxybenzalacetone biosynthesis []. This substrate flexibility highlights the promiscuity of these enzymes and their capacity to contribute to a variety of phenylpropanoid-derived compounds.

4-Coumaroyltriacetic Acid Lactone (CTAL)

Relevance: CTAL is produced as a major product by PcPKS2, a novel type III PKS from Polygonum cuspidatum, which also produces p-Hydroxybenzalacetone as a minor product []. This co-occurrence suggests a possible connection in their biosynthetic pathways and a role for PcPKS2 in diversifying polyketide production in this plant.

Bis-noryangonin (BNY)

Relevance: BNY is produced as a minor product alongside p-Hydroxybenzalacetone by PcPKS2, a type III PKS from Polygonum cuspidatum []. This co-production further strengthens the link between these compounds and highlights the diversity of products generated by this enzyme.

Source and Classification

p-Hydroxybenzalacetone is classified as a phenolic compound and an α,β-unsaturated ketone. It is derived from p-hydroxybenzaldehyde and acetone through crossed aldol condensation reactions. The compound is recognized for its applications in the food, fragrance, and cosmetic industries due to its aromatic properties and flavoring capabilities .

Synthesis Analysis

The synthesis of p-hydroxybenzalacetone typically involves the crossed aldol condensation of p-hydroxybenzaldehyde and acetone. Various catalytic systems have been explored for this reaction:

  • Catalysts: Tin exchanged DTP supported on K-10 clay has been identified as an effective catalyst, achieving 100% conversion of p-hydroxybenzaldehyde at 140 °C with an 85.7% yield of p-hydroxybenzalacetone after 7 hours .
  • Reaction Parameters: Key parameters include temperature, mole ratio of reactants (p-hydroxybenzaldehyde to acetone), catalyst loading, and reaction time. For instance, a mole ratio of 1:20 (p-hydroxybenzaldehyde to acetone) was used in some studies .
  • Characterization Techniques: The catalysts were characterized using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Gas Chromatography (GC) to analyze the reaction products .
Molecular Structure Analysis

The molecular structure of p-hydroxybenzalacetone can be described by its chemical formula C10H10O2C_{10}H_{10}O_2. The compound features:

  • Functional Groups: A hydroxyl group (-OH) at the para position relative to the carbonyl group (C=O), which contributes to its reactivity.
  • Structural Representation: The molecule can be represented as follows:
p Hydroxybenzalacetone=C6H4(OH)(C=O)(C3H7)\text{p Hydroxybenzalacetone}=\text{C}_6\text{H}_4(\text{OH})(\text{C}=O)(\text{C}_3\text{H}_7)

This structure allows for various interactions in chemical reactions, particularly in hydrogenation processes leading to raspberry ketone production .

Chemical Reactions Analysis

p-Hydroxybenzalacetone participates in several key chemical reactions:

  • Hydrogenation: It can be reduced to raspberry ketone using hydrogenation over metal catalysts such as palladium on zinc-lanthanum oxides. This reaction typically occurs under elevated temperatures (around 160 °C) and results in high selectivity for raspberry ketone .
  • Aldol Condensation: The initial formation of p-hydroxybenzalacetone occurs through aldol condensation, where two molecules of aldehyde or ketone react in the presence of a base or acid catalyst to form a β-hydroxy ketone .
Mechanism of Action

The mechanism of action for p-hydroxybenzalacetone primarily involves:

  1. Aldol Condensation: The hydroxyl group enhances nucleophilicity, allowing the compound to participate in aldol reactions effectively.
  2. Reduction Mechanism: During hydrogenation, metal catalysts facilitate the transfer of hydrogen atoms to the carbonyl group, converting it into an alcohol functional group, which is a crucial step in synthesizing raspberry ketone .
Physical and Chemical Properties Analysis

p-Hydroxybenzalacetone exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 162.19 g/mol.
  • Solubility: It is soluble in organic solvents like ethanol and ether but has limited solubility in water due to its hydrophobic aromatic ring.
  • Melting Point: The compound typically has a melting point range between 50-55 °C.
  • Boiling Point: It has a boiling point around 250 °C under standard atmospheric conditions .
Applications

p-Hydroxybenzalacetone has diverse applications across various fields:

  • Flavoring Agent: Used extensively in the food industry for its aromatic properties.
  • Fragrance Component: Commonly found in perfumes due to its pleasant scent.
  • Cosmetic Products: Employed in formulations for skin care products owing to its antioxidant properties.
  • Pharmaceuticals: Investigated for potential biological activities, including antimicrobial effects .

Properties

CAS Number

3160-35-8

Product Name

p-Hydroxybenzalacetone

IUPAC Name

(E)-4-(4-hydroxyphenyl)but-3-en-2-one

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3/b3-2+

InChI Key

OCNIKEFATSKIBE-NSCUHMNNSA-N

SMILES

CC(=O)C=CC1=CC=C(C=C1)O

Synonyms

4-(p-Hydroxyphenyl)-3-buten-2-one; (4-Hydroxybenzylidene)acetone_x000B_4-(4-Hydroxyphenyl)-3-buten-2-one; 4-(4’-Hydroxyphenyl)-3-buten-2-one; 4-(p-Hydroxyphenyl)-3-buten-2-one; 4-Hydroxybenzalacetone; 4-Hydroxystyryl methyl Ketone; NSC 26516; p-Hydroxybenz

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)O

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)O

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